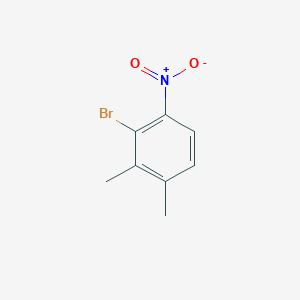

2-Bromo-3,4-dimethyl-1-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,2-dimethyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKIHVHEUWEYCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293161 | |

| Record name | 2-Bromo-3,4-dimethyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-62-9 | |

| Record name | 2-Bromo-3,4-dimethyl-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3,4-dimethyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-3,4-dimethyl-1-nitrobenzene CAS number and identifiers

An In-depth Technical Guide to 2-Bromo-3,4-dimethyl-1-nitrobenzene

This technical guide provides a comprehensive overview of this compound, a substituted aromatic compound of interest in synthetic organic chemistry. Due to the limited availability of experimental data for this specific isomer, this guide combines confirmed identifiers with extrapolated data from analogous compounds and general chemical principles. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this molecule's characteristics.

Chemical Identity and Core Identifiers

This compound is a poly-substituted benzene ring containing a bromine atom, two methyl groups, and a nitro group. The precise arrangement of these substituents dictates its chemical and physical properties.

| Identifier | Value | Source |

| CAS Number | 101421-62-9 | |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₈BrNO₂ | |

| Molecular Weight | 230.06 g/mol | |

| Canonical SMILES | CC1=C(C(=C(C=C1)Br)N(=O)[O-])C | N/A |

| InChI Key | N/A | N/A |

| MDL Number | MFCD01463598 |

Physicochemical Properties

Experimental physicochemical data for this compound is not widely published. The following table includes predicted values and data from structurally similar isomers to provide an estimated profile. These values should be used with caution and confirmed through experimental analysis.

| Property | Estimated Value | Notes and Comparative Data |

| Appearance | Pale yellow solid | Based on similar bromonitroaromatic compounds. |

| Melting Point | Data not available | The melting point of the related isomer, 2-Bromo-1,3-dimethyl-4-nitrobenzene, is reported as 70.2 °C. |

| Boiling Point | Data not available | The boiling point of 2-Bromo-1,3-dimethyl-4-nitrobenzene is predicted to be around 277-279 °C. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) | General solubility characteristic of non-polar aromatic compounds. |

| LogP | Data not available | The LogP of 1-bromo-2,5-dimethyl-4-nitrobenzene is calculated to be 3.2, suggesting it is lipophilic. |

Synthesis and Reactivity

Proposed Synthetic Pathway: Nitration of 3,4-Dimethylbromobenzene

A plausible route involves the nitration of 3,4-dimethylbromobenzene. The bromine atom is an ortho-, para-director, while the alkyl groups are also ortho-, para-directing and activating. The steric hindrance from the methyl groups and the electronic effects will influence the regioselectivity of the nitration.

Caption: Proposed synthesis of this compound via nitration.

Experimental Protocol (Hypothetical):

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling in an ice bath.

-

Reaction: Slowly add 3,4-dimethylbromobenzene to the cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10-15 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product would likely be a mixture of isomers requiring purification by column chromatography or recrystallization.

Causality: The choice of a nitrating mixture of concentrated nitric and sulfuric acids is standard for generating the reactive nitronium ion (NO₂⁺) electrophile. The low temperature is crucial to control the exothermic reaction and minimize the formation of dinitrated byproducts.

Alternative Synthetic Pathway: Bromination of 3,4-Dimethylnitrobenzene

Another potential route is the bromination of 3,4-dimethylnitrobenzene. The nitro group is a meta-director and strongly deactivating, while the methyl groups are ortho-, para-directing and activating. The regiochemical outcome will be a result of the interplay between these directing effects.

Caption: Alternative synthesis via bromination of 3,4-dimethylnitrobenzene.

Experimental Protocol (General):

-

Reaction Setup: In a flask protected from moisture, dissolve 3,4-dimethylnitrobenzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide.

-

Bromination: Add a stoichiometric amount of bromine dropwise at room temperature.

-

Work-up and Purification: After the reaction is complete, quench with a solution of sodium bisulfite, wash with water, dry the organic layer, and purify as described in the previous method.

Causality: A Lewis acid catalyst like FeBr₃ is required to polarize the bromine molecule, making it a more potent electrophile to overcome the deactivating effect of the nitro group.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for this compound is not available. The following are predicted spectral features based on the known effects of the functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two singlets for the aromatic protons and two singlets for the methyl groups. The chemical shifts would be influenced by the electronic effects of the bromine and nitro groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the bromine and nitro groups will be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic strong absorption bands for the nitro group.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric NO₂ stretch | 1520 - 1560 |

| Symmetric NO₂ stretch | 1340 - 1370 |

| C-Br stretch | 500 - 600 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aromatic C=C stretch | 1450 - 1600 |

Data derived from general IR correlation tables and spectra of similar compounds.

Mass Spectrometry

The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the nitro group (NO₂) and methyl groups (CH₃).

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. Therefore, it must be handled with the precautions appropriate for a hazardous chemical of this class. The safety information for related bromonitroaromatic compounds should be considered.

Potential Hazards:

-

Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.

-

Skin and Eye Irritation: Expected to cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Applications and Future Research

Substituted bromonitrobenzenes are valuable intermediates in organic synthesis. They can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) via the C-Br bond, and the nitro group can be reduced to an amine, which is a versatile functional group for further derivatization in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Future research on this compound would benefit from:

-

Development and publication of a reliable and high-yielding synthetic protocol.

-

Full spectroscopic characterization (NMR, IR, MS) and X-ray crystallographic analysis to confirm its structure and provide detailed molecular parameters.

-

Evaluation of its reactivity in various chemical transformations.

-

Toxicological studies to determine its specific safety profile.

References

-

Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 2-Bromo-1,3-dimethyl-4-nitrobenzene Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

- ACS Publications. (2016, August 9). *Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-

Solubility Profiling of 2-Bromo-3,4-dimethyl-1-nitrobenzene: A Process Development Guide

Part 1: Executive Summary & Strategic Importance

In the development of pharmaceutical intermediates and agrochemicals, 2-Bromo-3,4-dimethyl-1-nitrobenzene serves as a critical scaffold. Its functional density—containing a nitro group for reduction/coupling, a bromine atom for cross-coupling (Suzuki/Buchwald), and a specific dimethyl pattern—makes it valuable but challenging to purify.

Solubility data for this compound is not merely a physical constant; it is the governing parameter for process yield and purity . As a Senior Application Scientist, I often see process failures stem from relying on "visual" solubility checks rather than thermodynamic data.

This guide provides a rigorous framework for determining, modeling, and applying the solubility profile of this compound. It moves beyond simple "soluble/insoluble" classifications to enable precise cooling crystallization design and reaction solvent selection .

Part 2: Physicochemical Profiling & Theoretical Prediction

Before initiating wet chemistry, we must analyze the molecule's structural determinants of solubility.

Structural Analysis

-

Nitro Group (-NO₂): Highly polar and electron-withdrawing. It introduces a significant dipole moment, enhancing solubility in polar aprotic solvents (e.g., DMF, Acetone).

-

Bromine (-Br): Lipophilic and polarizable. It increases molecular weight and London dispersion forces, favoring solubility in aromatic solvents (e.g., Toluene).

-

Dimethyl Backbone: The two methyl groups add steric bulk and hydrophobicity, reducing water solubility to negligible levels and modulating crystal packing energy.

Predicted Solubility Hierarchy

Based on Hansen Solubility Parameters (HSP) and "Like Dissolves Like" principles, the expected solubility order is:

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism |

| Polar Aprotic | DMF, DMSO, Acetone | High | Dipole-dipole interactions with the nitro group. |

| Aromatic | Toluene, Xylene | Moderate-High | |

| Esters | Ethyl Acetate | Moderate | Polar interaction without H-bond donation. |

| Alcohols | Methanol, Ethanol | Low-Moderate | H-bonding network of solvent resists disruption by the solute. |

| Alkanes | Hexane, Heptane | Low | Insufficient polarity to solvate the nitro group. |

| Water | Water | Insoluble | Hydrophobic effect dominates. |

Part 3: Experimental Protocol (Isothermal Saturation Method)

Reliable data requires a self-validating protocol. The following methodology is the industry standard for generating thermodynamic solubility data.

Materials & Equipment

-

Compound: this compound (Purity >99% by HPLC).

-

Solvents: Analytical grade (dried over molecular sieves if analyzing moisture sensitivity).

-

Apparatus: Double-jacketed glass vessel (50 mL) with magnetic stirring.

-

Temp. Control: Circulating water bath (Stability: ±0.05 K).

-

Analysis: HPLC (UV detection) or Gravimetric Analysis.

Step-by-Step Workflow

-

Preparation: Add excess solid solute to 20 mL of the target solvent in the jacketed vessel.

-

Equilibration: Set the temperature (e.g., 278.15 K). Stir at 400 rpm for 8 hours .

-

Expert Insight: While 4 hours is often cited, 8 hours ensures the breakdown of any metastable polymorphs.

-

-

Settling: Stop stirring and allow the suspension to settle for 30 minutes at the same temperature.

-

Sampling: Using a pre-heated syringe filter (0.45 µm, PTFE), withdraw 2 mL of the supernatant.

-

Critical Control: The syringe and filter must be at the equilibration temperature to prevent premature crystallization during sampling.

-

-

Quantification (Gravimetric):

-

Weigh a clean, dry weighing dish (

). -

Add the filtrate and weigh immediately (

). -

Evaporate solvent under vacuum at 40°C until constant weight (

). -

Calculation: Mole fraction solubility (

) is calculated using the molar masses of solute (

-

Experimental Workflow Diagram

Caption: Figure 1. Isothermal saturation workflow for determining thermodynamic solubility. Note the critical temperature control during sampling.

Part 4: Thermodynamic Modeling

Raw data points are insufficient for process engineering. We must model the data to interpolate solubility at any temperature.

Modified Apelblat Equation

This is the most robust empirical model for non-ideal solutions of nitro-aromatics.

- : Mole fraction solubility.

- : Absolute temperature (K).

-

: Empirical parameters derived from regression analysis.

-

Interpretation:

and

-

The Equation (Buchowski-Ksiazczak)

Useful for checking consistency, relating solubility to the melting point (

Part 5: Application in Process Design

Solvent Selection for Crystallization

The ideal solvent for cooling crystallization of this compound should exhibit a steep solubility curve .

-

Flat Curve (e.g., Toluene): Poor yield; solubility doesn't change much with cooling.

-

Steep Curve (e.g., Ethanol/Water mixtures): High yield; solubility drops drastically upon cooling.

Yield Calculation

Using the modeled data, the theoretical yield (

Where

Decision Tree for Purification

Caption: Figure 2. Solvent selection logic based on solubility magnitude and temperature dependence.

Part 6: References

-

Compound Identification:

-

This compound (CAS 101421-62-9).[1] BLD Pharm / PubChem.

-

-

Methodology (Isothermal Saturation):

-

Shakeel, F., et al. (2014). "Solubility and thermodynamic function of a bioactive compound bergenin in various pharmaceutically acceptable neat solvents." Journal of Chemical & Engineering Data. (Standard protocol reference).

-

-

Thermodynamic Modeling (Apelblat):

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.

-

-

Analogous Compound Data (3-Nitrobenzaldehyde):

-

Zhang, Y., et al. (2015). "Solubility measurement and thermodynamic functions of 3-nitrobenzaldehyde in different solvents at elevated temperatures." Journal of Chemical & Engineering Data.

-

Sources

Difference between 2-Bromo-3,4-dimethyl-1-nitrobenzene and its isomers

An In-depth Technical Guide to the Core Differences Between 2-Bromo-3,4-dimethyl-1-nitrobenzene and Its Isomers

Abstract

Substituted nitroaromatic compounds are foundational pillars in the landscape of modern organic synthesis, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The precise arrangement of substituents on the aromatic ring—isomerism—dramatically influences a molecule's physicochemical properties, spectroscopic signature, reactivity, and biological function.[3][4] This guide provides a detailed technical exploration of this compound and its positional isomers. We will dissect the structural nuances that differentiate these compounds, offering a comparative analysis of their spectroscopic characteristics, foundational principles governing their physical properties, and the strategic implications for their synthesis and application. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of aromatic isomerism.

The Principle of Isomerism in Substituted Nitrobenzenes

Isomers are molecules that share the same molecular formula but possess a different arrangement of atoms in space.[4] For polysubstituted benzene rings, positional isomerism is of paramount importance. These isomers have the same carbon skeleton and the same functional groups, but the groups are attached to different positions on the ring.[5] This seemingly subtle difference can lead to profound changes in molecular symmetry, polarity, and steric hindrance, which in turn dictate properties like melting point, solubility, and reactivity.[6][7]

In the context of drug development, different positional isomers of a bioactive compound can exhibit drastically different pharmacodynamic and pharmacokinetic profiles. One isomer may be a potent therapeutic agent, while another could be inactive or even toxic.[4] Therefore, the unambiguous identification, separation, and characterization of specific isomers are not merely academic exercises; they are critical requirements for safety, efficacy, and intellectual property in the pharmaceutical industry.

The subject of this guide is the isomeric family with the molecular formula C₈H₈BrNO₂ . We will focus on this compound and compare it with other representative positional isomers to illustrate these core principles.

Figure 1: Representative positional isomers of bromodimethylnitrobenzene (C₈H₈BrNO₂).

Comparative Physicochemical Properties

The spatial arrangement of substituents dictates intermolecular forces and the efficiency of crystal lattice packing, directly impacting physical properties.

| Property | Influencing Factors | Isomeric Differentiation |

| Melting Point | Molecular Symmetry & Intermolecular Forces: Highly symmetrical isomers tend to pack more efficiently into a crystal lattice, requiring more energy to break the lattice, resulting in a higher melting point.[6] | The most symmetric isomer, 1,3,5-tribromobenzene, has a significantly higher melting point than its 1,2,3- and 1,2,4- counterparts.[6] A similar principle applies here; an isomer with a more balanced substitution pattern may exhibit a higher melting point than a more sterically crowded or asymmetric analogue. |

| Boiling Point | Molecular Polarity & van der Waals Forces: Increased polarity leads to stronger dipole-dipole interactions and a higher boiling point. Larger surface area increases van der Waals forces. | Isomers with adjacent, strongly electron-withdrawing groups (like nitro) and electron-donating groups can have larger net dipole moments than those where the vectors cancel out, leading to variations in boiling points. |

| Solubility | Polarity ("Like Dissolves Like"): The overall molecular polarity determines solubility in various solvents. | More polar isomers will exhibit greater solubility in polar solvents (e.g., ethanol, acetone), while less polar isomers will be more soluble in nonpolar solvents (e.g., hexane, toluene). |

| Chromatographic Retention | Polarity & Interaction with Stationary Phase: In normal-phase chromatography, more polar isomers interact more strongly with the polar stationary phase and elute later. In reverse-phase, the opposite is true. The separation of positional isomers can be challenging due to their similar properties.[8][9] | Specialized chromatographic columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, are often required to achieve baseline separation of aromatic positional isomers by exploiting subtle differences in π-π interactions.[10] |

Spectroscopic Differentiation: The Molecular Fingerprint

Spectroscopic methods provide the most definitive means of identifying and distinguishing between isomers. Each isomer yields a unique spectral "fingerprint" based on its specific arrangement of atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. While all isomers will show similar characteristic bands, subtle shifts in frequency can be observed due to the electronic environment.[11]

-

Nitro Group (NO₂): This group produces two of the most intense and easily identifiable bands in the spectrum.[12]

-

Asymmetric Stretch (ν_as): Strong absorption typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[13]

-

Symmetric Stretch (ν_s): Strong absorption appearing in the 1360-1290 cm⁻¹ range.[13]

-

Conjugation with the aromatic ring shifts these bands to lower wavenumbers compared to aliphatic nitro compounds.[14]

-

-

Aromatic C-H Bends: Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide clues about the substitution pattern on the benzene ring. However, the presence of a strong nitro group can sometimes complicate the interpretation of this region.[12]

-

C-Br Stretch: This vibration typically appears in the fingerprint region and can be difficult to assign definitively.

While IR can confirm that a compound is a bromodimethylnitrobenzene, it is generally insufficient on its own to definitively distinguish between positional isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All isomers will have the same molecular weight, but their fragmentation patterns can differ based on the stability of the resulting fragments.

Key Features for Bromodimethylnitrobenzene Isomers:

-

Molecular Ion (M⁺): The molecular formula C₈H₈BrNO₂ gives a nominal mass of 229/231 amu.

-

Isotopic Pattern: A hallmark of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 natural abundance.[15] This results in a characteristic molecular ion cluster with two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2).[16][17] This pattern will be present in the molecular ion and any fragment containing the bromine atom.

-

Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that induces predictable fragmentation.[16]

-

Loss of Nitro Group: Loss of •NO₂ (46 amu) is a common pathway for nitroaromatics.[18][19]

-

Loss of Methyl Group: Loss of a •CH₃ radical (15 amu) is expected.

-

Loss of Bromine: Loss of a •Br radical (79/81 amu) is also a possible fragmentation.

-

Ortho Effects: Isomers with adjacent substituents can sometimes undergo unique fragmentation pathways not seen in other isomers. For example, an adjacent nitro and methyl group might lead to the loss of •OH.[18]

-

Table of Expected MS Fragments:

| Ion Description | Mass (m/z) | Notes |

| [M]⁺ | 229 / 231 | Molecular Ion. The 1:1 ratio of peaks confirms the presence of one bromine atom. |

| [M - CH₃]⁺ | 214 / 216 | Loss of a methyl radical. |

| [M - NO₂]⁺ | 183 / 185 | Loss of a nitro radical. This is often a significant peak. |

| [M - Br]⁺ | 150 | Loss of a bromine radical. |

The relative intensities of these fragment ions can vary between isomers, providing a basis for differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of isomers. The chemical shift, integration, and splitting pattern (multiplicity) of each proton and carbon signal provide a detailed map of the molecule's connectivity.

-

Chemical Shift: The positions of the aromatic protons are highly dependent on the electronic effects of the substituents. The nitro group is strongly electron-withdrawing and will deshield (shift downfield) ortho and para protons.[20] The methyl and bromo groups are weakly activating and ortho-, para-directing.

-

Integration: The integral of each signal corresponds to the number of protons it represents. We expect to see two aromatic proton signals (each integrating to 1H) and two methyl signals (each integrating to 3H).

-

Splitting (Coupling): This is the most critical feature for distinguishing isomers. Protons on adjacent carbons ("ortho" coupling, ³J) split each other's signals with a coupling constant (J) of ~7-9 Hz. "Meta" coupling (⁴J, ~2-3 Hz) and "para" coupling (⁵J, <1 Hz) are much smaller.[21]

Comparative Analysis of Predicted ¹H NMR Spectra:

-

This compound: The two aromatic protons are ortho to each other. We would expect to see two doublets in the aromatic region, each with a J value of ~8 Hz.

-

1-Bromo-2,3-dimethyl-4-nitrobenzene: The two aromatic protons are para to each other. We would expect to see two singlets (or very finely split doublets due to small meta coupling) in the aromatic region.

-

4-Bromo-1,2-dimethyl-3-nitrobenzene: The two aromatic protons are meta to each other. We would expect to see two doublets, each with a small J value of ~2-3 Hz.

The number of unique carbon signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule, which is determined by molecular symmetry.

-

This compound: Lacks any symmetry, so we would expect to see 8 unique carbon signals (6 aromatic, 2 methyl).

-

Symmetrical Isomers: A more symmetrical isomer would show fewer than 8 signals. For example, 2-Bromo-1,3-dimethyl-5-nitrobenzene has a plane of symmetry and would exhibit fewer unique carbon signals.

Synthesis and Isomeric Purity

The synthesis of a specific polysubstituted benzene isomer requires careful strategic planning, primarily involving electrophilic aromatic substitution reactions like nitration and bromination.[22] The challenge lies in controlling the regioselectivity, as the directing effects of the existing substituents can lead to a mixture of products.[1][23]

For example, attempting to synthesize this compound by nitrating 1-bromo-2,3-dimethylbenzene would be complex. The two methyl groups and the bromine atom are all ortho-, para-directing. This would lead to a mixture of isomers that would then need to be separated, often by fractional crystallization or chromatography.[24]

Figure 2: Generalized workflow for the synthesis and purification of a specific isomer.

Experimental Protocols

Unambiguous characterization requires standardized analytical methods. The following is a general protocol for the analysis of a bromodimethylnitrobenzene sample by GC-MS.

Protocol: GC-MS Analysis

1. Objective: To separate and identify isomeric components in a sample and confirm their molecular weight and fragmentation pattern.

2. Sample Preparation: a. Accurately weigh ~5 mg of the sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate). c. Further dilute this stock solution 1:100 with the same solvent to obtain a working solution of approximately 5 µg/mL.[25]

3. GC-MS Conditions:

- Injection: 1 µL, splitless injection.

- Injector Temperature: 280 °C.

- GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point. For better separation of isomers, a column with Phenyl-substitution may be required.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Oven Program:

- Initial temperature: 80 °C, hold for 2 min.

- Ramp to 280 °C at 15 °C/min.

- Hold at 280 °C for 5 min.

- MS Transfer Line Temperature: 280 °C.

4. MS Conditions (EI):

- Ion Source: Electron Ionization (EI).

- Source Temperature: 230 °C.

- Electron Energy: 70 eV.[16]

- Mass Range: Scan from m/z 40 to 350.

- Data Acquisition: Full scan mode.

5. Data Analysis: a. Analyze the total ion chromatogram (TIC) to determine the retention times of any separated isomers. b. Examine the mass spectrum for each peak. c. Confirm the molecular weight by identifying the M⁺ and M+2 peaks (e.g., at m/z 229 and 231). d. Analyze the fragmentation pattern and compare it to expected pathways and library data (e.g., NIST Mass Spectral Library).[19]

Figure 3: A logical workflow for the structural elucidation of an unknown isomer.

Conclusion

The distinction between this compound and its positional isomers is a clear demonstration of a fundamental principle in organic chemistry: structure dictates function. While sharing an identical molecular formula, these isomers are unique chemical entities with distinct physical properties and spectroscopic fingerprints. Mass spectrometry confirms their shared molecular weight and the presence of bromine, while IR spectroscopy identifies their common functional groups. Ultimately, NMR spectroscopy stands as the definitive tool, capable of unambiguously resolving the precise substitution pattern through the analysis of chemical shifts and spin-spin coupling. For professionals in synthetic chemistry and drug development, a mastery of these analytical techniques is not just beneficial but essential for navigating the complexities of isomerism, ensuring the synthesis of the correct target molecule, and advancing the development of safe and effective chemical entities.

References

- Benchchem. An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqmmGbAuXxaoGypNZZiSk-K8EYvxIAS9COLyP5bGjly87l4C9zxBCz-DNROi70E5bW2ITXRtQmT7Xt661X1EiQv_1khup88tU00657kVjIu4X2719uMiC5h1yNRXKCnolLk5olxJWJkAcUAcoAWc5Efmn1tCj7qJ32Ro2gJo3qAcupTZNXRiSJNfeJ1lJzft_hSeXKbhCLXEgC1qAQpdLGAhLKH5_Qvh0S7UzsmY7QeQ==]

- Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY1mhsbU9HUmfhiu9W5rAN8wtHli5j8ULPd54RmnAUCSEVp8zJSAL8XhQYBBcQJ6uT8RSpM08Y20XptfLRwSfrEfMzWrPF71WaD40BLDrMYyBKqgEPNhzgRS9wfvqpDG5NSkOX8Hw52DwjXi0l1KkKwdlayC38EFSTi7dHstY8b_nsdh-gj4a0laz8qvoJ-0S1GnoQHysTJ81C714nOBbd1tJiPQ==]

-

J-Stage. Separation of Aromatic Isomers by Capillary Gas Chromatography with Two Calix[14]arene Polysiloxane Stationary Phases. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa8KR5nbQ4UTCHDg98npEMsIk4XwbRkY2He2mT_320If-4UZrLZXB_Inim-UMeWKpKc7EROG-c6eKHcoAvN7vx-gQCGY29kGqmEHNLaSz_ED-lUncAxACUX3VYax5NzZ2PCkkubZfPsR3R9Y_SpkXk-C0NrbS9iscbn_fzXw==]

- Chemistry LibreTexts. Infrared of nitro compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV0OUrF6iEID9JuQXHLbioSyhM7pPzDyEpjH-4CxoG7US2MCpG7eQPfvKtoo6nUP6eybBIeqE01mHzCJ7b_OM5TfUqgwA-ssrPUxKlB2OSVZ7-KubajGw98TBB126Khe7kFoXfBmmakLrg3GHWOhNTW1xNR-VGWA3F8CvlKGDIvMwQfDBBKbKR]

- IRIS. (2022). ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6cSwc2BLnhibS0ivr6B7QeHnPc-IKupa4khoYHTcQP6iDq6RfPo90PXkT63vFUwuvdqSxVZrnSmt9ovLiu371R3v7TA_jnp-8rUrPSQTEys0cMHD2OZASkXsaS9NFQlrM8o=]

-

ACS Applied Materials & Interfaces. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[9]arene Stationary Phase. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs3uyQYCgfqGYGbvxlxMPkvNj3uNbJThMoxZSlEM0Kbh1SoyTN7qv_xX8wtsNLvgVg16n_zg5NqQHUlFteluSHZPdG7S5b91ViAi0xONzsa3M8CgxLTMcX-6E-TW92pjnt8ZCEtlztXmw=]

- Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWIWUeef7L3QZa8phgdF_ic7B3DAzDGqVPC58d7DqOfUV8jSTGTszsuJ7FBWFWwTsVDX91uEL3XnHJMaQNf37kQTE8wySr15f3w9WBxPQal2mqfgh-h3GkRGLnaSup_g_tZ1mhdHWV0TuIRww5J-9P2yKp7mOYmkZsSnWFCpXGFyRtp0PkV1hRUfokfjOu7QzJ4c8_0rTdgike]

- University of Calgary. IR: nitro groups. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDVhC9N4OYUpP5c8kz_okxcUcXaJ42rfRoENRED-zLR1goG-TRMJJQNPSEYJWMwfwgbCQsGMwFCIsPqKHk2FE3LV5UyOwZVPOhfxFgOubDg-DNkuOedUqjixLy_zBiahOwKFjuNgMusGCTP4OTxz8sxnRQQAPAdK0=]

- HPLC Primer. (2025). Isomers and Recommended HPLC Columns for Effective Separation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdsOAdp_qb60n6-JjX7sVLyTmZQujfiroXrRtN3xvQy0mkvXtrzBwOokcN_F_SpOWgzKjGHn196c00MCbU4xBhVaJWiXTXUojHGKEIg7bpF4rGHY3xBi7AjTbhMLDb8Ou5c-FmLA==]

- ResearchGate. (2019). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlcze6cGZhSlEzGQnggDUiCitw-hsfNwQAWWkNA13LELUU6RDRXLcBsINloILe501qF6P4K8Zuk1oQ-XqnvJWvEkB521xvghta93g6FvLSvdnx_LGvh7IJH05k3cvw8Ql4nwRlpnhtJuHdcBtmnx5mC73JeN6fzLry5ajf2yT9sP4eViviNTM2LIVfpaAuxIGnQncRBjXnaC94t0qBFtNVw1tSi2wPSld6LzNuEomWXmKw3umRgsaRCV5R3-HZ4M5PMN85TmmRDXLtclVmGFfqkjwXAkOxR-ThpDCHwEOLAP8BkjZH]

- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-g-aqvpsoHho_FNDISYprW66BxwgDJO3Ef0pg6jkdFHDW7P60krI947Cfzdcvh11KU9OpoI7dcMS9mbIMGbm3ijl8te53iuA4r_tPvtqi9wAqDctehsiogiy4zFAuyyvVQ1Kai3bcpy3xZsXthDrASpoBMMGZGKiD4pT3aT1MHCiZftb6iCGd26qf64n-BnACwdzlEmltD6PghIlGoGSdS073ObTmbbYS_jBvFX_bb2sgERTiKjlGkVe3y7tN3pOKSM3m_7aTG6jx-lyg_vIJrSFQTXuraY4esFKJiI6odrBptkSIk_g8fgryoEAM340gkNVYCXCK3X_omqP2XIDsn8I48f2vhPka4bp0bDD5CG0=]

- Benchchem. (2025). A Comparative Guide to the Synthesis of Substituted Nitrobenzenes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9W7hWeR2D-AeY1dBO2eMT6NL6jQK2mPLASVx2h7nIpAuZEiq39uTmDVa08V9x-otkq5pSiHJ5y-8qNgtk6sP6ljNS21Vy6fxVqMrRoDOa0MP-8V1Ac6FL7Z4MbFWYP7Gw1prPu8KFBwgn378bIjTRbGkSTQYfqZhspNIEf1T33CnDrDobPNxBTIToSdCMfgZOINla4CIQzdn48qR_]

- Benchchem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3hY7PWgU1EiicSfiHLQgOULZZ17VWXkG2F8lbcLYA4RnmGX5VEmMIWluFh_Q6L7EseNCUOtffFOmwqauIgfpe1OuwQjazMUsX83u0VrMUwGHduNNti47H2GvfkkcK_0SQiRJTxODXLL3iGcUuRKhFrRRoeW0ObbaoRnIh3ularH2WPSvnWQu5mSbwJl_-bfVctOsjtkV7XWiAQ-YXABCGsgZcFf288kpx8zZV0y1fY60dXUeBjnrLau0-gWXc6WK3]

- Organic Syntheses. m-BROMONITROBENZENE. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0136]

- ChemicalBook. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/586-78-7_1HNMR.htm]

- BLDpharm. 101421-62-9|this compound. [URL: https://www.bldpharm.com/products/101421-62-9.html]

- NIST WebBook. Benzene, 2-bromo-1-methyl-4-nitro-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C7745939]

- Sarchem Labs. (2025). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. [URL: https://www.sarchemlabs.com/blog/role-and-applications-of-m-nitrobenzaldehyde-in-organic-synthesis]

- Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.10%3A_Synthesis_of_Polysubstituted_Benzenes]

- University of Groningen Research Portal. (2024). Discovery, Characterization and Application of Nitroreductases for Pharmaceutical Synthesis. [URL: https://research.rug.

- Google Patents. (2014). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. [URL: https://patents.google.

- Benchchem. (2025). 1-bromo-3-nitrobenzene synthesis from nitrobenzene. [URL: https://www.benchchem.com/product/b1283775-synthesis]

- Google Patents. (2014). CN103642861A - Application of nitroreductase in degradation and reduction of aromatic series nitro-compounds. [URL: https://patents.google.

- PubChem. 2-Bromo-3,4-difluoro-1-nitrobenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/574589]

- PubChem. 2-Bromo-1,3-dimethyl-5-nitrobenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7022096]

- SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [URL: https://www.svedbergopen.com/index.php/AfrJPS/article/view/281]

- ResearchGate. (2014). Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine. [URL: https://www.researchgate.net/publication/264482089_Crystal_structure_of_4-bromo-N-2-bromo-3-nitrobenzyl-2-nitronaphthalen-1-amine]

- ECHEMI. (2020). NMR spectrum of isomers of nitro bromobenzene. [URL: https://www.echemi.com/community/nmr-spectrum-of-isomers-of-nitro-bromobenzene_thread_53337-1-1.html]

- BLDpharm. 52415-02-8|2-Bromo-1,4-dimethyl-3-nitrobenzene. [URL: https://www.bldpharm.com/products/52415-02-8.html]

- ChemicalBook. 1-bromo-4,5-dimethyl-2-nitrobenzene synthesis. [URL: https://www.chemicalbook.com/synthesis/53938-24-2.htm]

- PubMed. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. [URL: https://pubmed.ncbi.nlm.nih.gov/31605990/]

- Matrix Fine Chemicals. 2-BROMO-1-METHYL-4-NITROBENZENE | CAS 7745-93-9. [URL: https://www.matrix-fine-chemicals.com/product/2-bromo-1-methyl-4-nitrobenzene]

- Benchchem. (2025). Characterization of 2-Bromo-1-isopropyl-4-nitrobenzene by Mass Spectrometry: A Comparative Guide. [URL: https://www.benchchem.

- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups]

- International Journal of Trend in Scientific Research and Development. (2025). Isomerism in Organic Compounds: Diversity in Molecular Structure and Function. [URL: https://www.ijtsrd.com/papers/ijtsrd76033.pdf]

- Organic Chemistry Data. 5. Proton Nuclear Magnetic Resonance Spectroscopy. [URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?page=05-hmr-01-advanced]

- Wiley Online Library. (2012). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. [URL: https://onlinelibrary.wiley.com/doi/10.1002/mrc.3846]

- Michigan State University Chemistry. Mass Spectrometry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm]

- YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. [URL: https://www.youtube.

- ResearchGate. (2021). Properties and interactions – melting point of tribromobenzene isomers. [URL: https://www.researchgate.net/publication/352219965_Properties_and_interactions_-_melting_point_of_tribromobenzene_isomers]

- Perspectives in Clinical Research. (2013). A review of drug isomerism and its significance. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3614593/]

- PMC. (2025). Impact of Tryptophan Positional Isomerism on Physicochemical and Biological Properties: A Case Study Using Gramicidin A Analogs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8589073/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Tryptophan Positional Isomerism on Physicochemical and Biological Properties: A Case Study Using Gramicidin A Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES [fair.unifg.it]

- 9. pubs.acs.org [pubs.acs.org]

- 10. welch-us.com [welch-us.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. Benzene, 2-bromo-1-methyl-4-nitro- [webbook.nist.gov]

- 20. echemi.com [echemi.com]

- 21. youtube.com [youtube.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Separation of Aromatic Isomers by Capillary Gas Chromatography with Two Calix[4]arene Polysiloxane Stationary Phases [jstage.jst.go.jp]

- 25. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-3,4-dimethyl-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Suzuki Coupling for the Functionalization of a Key Nitroaromatic Intermediate

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] This document provides detailed application notes and a representative protocol for the Suzuki coupling reaction of 2-Bromo-3,4-dimethyl-1-nitrobenzene, a valuable nitroaromatic intermediate.

The presence of a nitro group, a strong electron-withdrawing substituent, on the aromatic ring of this compound is expected to enhance its reactivity towards the oxidative addition step in the Suzuki coupling catalytic cycle.[1] This inherent reactivity makes it an attractive substrate for the synthesis of a diverse range of substituted biaryl and aryl-heteroaryl compounds. The resulting products, containing the nitro-dimethyl-substituted phenyl moiety, can serve as versatile precursors for further chemical transformations, offering a gateway to novel molecular architectures for drug discovery and development.

This guide is designed to provide researchers with a comprehensive understanding of the reaction, from its mechanistic underpinnings to practical experimental execution. By explaining the rationale behind the choice of reagents and conditions, we aim to empower scientists to not only successfully perform the reaction but also to rationally troubleshoot and adapt the protocol for their specific research needs.

Chemical Properties and Safety Considerations

-

Compound: this compound

-

CAS Number: 101421-62-9[4]

-

Molecular Formula: C₈H₈BrNO₂[4]

-

Molecular Weight: 230.06 g/mol [4]

Safety: As with all laboratory procedures, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood. Nitroaromatic compounds can be toxic and should be handled with care. Consult the Material Safety Data Sheet (MSDS) for detailed safety information before use.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The generally accepted catalytic cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. The electron-withdrawing nitro group on the substrate is anticipated to facilitate this step.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.[5]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the best results for different coupling partners.

Materials and Reagents

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Experimental Procedure

Figure 2. General experimental workflow for the Suzuki coupling reaction.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 230 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).

-

Solvent Addition: Add toluene (5 mL), ethanol (2 mL), and degassed water (1 mL).

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation: Optimized Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. These are starting points and may require further optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Expected Yield |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90-100 | 12-24 | Good to Excellent |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | Good to Excellent |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | K₃PO₄ (3) | Toluene/H₂O | 80 | 18 | Moderate to Good |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 16 | Good to Excellent |

Troubleshooting and Key Considerations

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst. Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst oxidation.[3]

-

Inefficient Degassing: Oxygen can deactivate the catalyst. Ensure thorough degassing of the solvent and reaction mixture.

-

Base Incompatibility: The choice of base is critical.[5] If one base is ineffective, try others such as Cs₂CO₃ or K₃PO₄. The base must be sufficiently strong to activate the boronic acid but not so strong as to cause decomposition of the starting materials or product.

-

-

Formation of Side Products:

-

Homocoupling of Boronic Acid: This can occur if the reaction conditions are too harsh or if there is oxygen present.[6] Lowering the reaction temperature or ensuring a strictly inert atmosphere can mitigate this.

-

Protodeborylation: The boronic acid can be replaced by a hydrogen atom. This can be minimized by using a slight excess of the boronic acid and ensuring anhydrous conditions (for the organic solvent portion).

-

-

Difficult Purification:

-

Residual palladium catalysts can sometimes complicate purification. Passing the crude product through a short plug of silica or celite can help remove some of the catalyst.

-

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C-C bond formation, and its application to this compound opens up avenues for the synthesis of a wide range of novel compounds. The provided protocol serves as a robust starting point for researchers. By understanding the underlying mechanism and key experimental parameters, scientists can effectively utilize this reaction to advance their research in drug discovery and materials science. The versatility of the nitro group in the resulting products further enhances their synthetic utility, allowing for subsequent transformations into amines and other functional groups, thereby expanding the accessible chemical space.

References

- Benchchem. Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.

- PMC. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

EPA. 2-Bromo-1,3-dimethyl-4-nitrobenzene Properties. Available from: [Link]

-

PubChem. 2-Bromo-4-methyl-1-nitrobenzene. Available from: [Link]

-

ACS Publications. Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available from: [Link]

-

MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]

-

ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... Available from: [Link]

-

Organic Syntheses Procedure. m-BROMONITROBENZENE. Available from: [Link]

-

Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

-

Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Available from: [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

- Google Patents. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

Sources

Using 2-Bromo-3,4-dimethyl-1-nitrobenzene as a pharmaceutical intermediate

Application Note: High-Fidelity Utilization of 2-Bromo-3,4-dimethyl-1-nitrobenzene in Pharmaceutical Synthesis

Executive Summary

This compound is a specialized building block characterized by a "push-pull" electronic system and significant steric congestion. Its utility lies in the orthogonal reactivity of its functional groups: the nitro group (reducible to an amine) and the ortho-bromide (a handle for cross-coupling). This scaffold is increasingly critical in the design of Type II Kinase Inhibitors and GPCR antagonists , where the 3,4-dimethyl pattern provides essential hydrophobic contacts within the ATP-binding pocket, while the 2-position allows for vector-specific growth.

This guide details the chemoselective reduction of the nitro group (preserving the sensitive aryl bromide) and the subsequent Suzuki-Miyaura coupling, overcoming the steric hindrance imposed by the adjacent 3-methyl group.

Chemical Profile & Strategic Value

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 101421-62-9 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Structural Feature | Ortho-bromo nitro motif with 3,4-dimethyl steric bulk |

| Key Application | Precursor to 2-bromo-3,4-dimethylaniline; Indole synthesis |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

Strategic Rationale: The 3-methyl substituent exerts steric pressure on the 2-bromo position. While this challenges standard cross-coupling conditions, it prevents metabolic "hotspot" oxidation at the ortho positions in the final drug candidate. Successful manipulation of this intermediate requires ligands capable of oxidative addition into sterically hindered C-Br bonds (e.g., Buchwald ligands).

Critical Reaction Pathways

The following flowchart illustrates the divergent synthesis pathways available from this core intermediate.

Figure 1: Divergent synthetic utility of this compound. The primary pathway involves reduction to the aniline or direct cyclization.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction to 2-Bromo-3,4-dimethylaniline

Objective: Reduce the nitro group to an amine without debrominating the aryl ring. Challenge: Standard catalytic hydrogenation (H₂/Pd-C) often cleaves the C-Br bond. Solution: Use Iron (Fe) powder in aqueous ammonium chloride (Bechamp-type reduction).

Reagents:

-

This compound (10.0 g, 43.5 mmol)

-

Iron powder (325 mesh, reduced) (12.1 g, 217 mmol, 5.0 equiv)

-

Ammonium chloride (NH₄Cl) (11.6 g, 217 mmol, 5.0 equiv)

-

Ethanol (EtOH) (100 mL)

-

Water (30 mL)

Procedure:

-

Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve NH₄Cl in water (30 mL). Add EtOH (100 mL) and the nitro substrate (10.0 g).

-

Activation: Heat the mixture to 60°C. The solution should be homogenous.

-

Addition: Add Iron powder portion-wise over 20 minutes. Caution: Exothermic reaction.

-

Reflux: Heat the suspension to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear.

-

Workup (Critical Step):

-

Cool to room temperature.[1]

-

Filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with EtOAc (100 mL).

-

Concentrate the filtrate to remove EtOH.

-

Dilute the residue with water (50 mL) and extract with EtOAc (3 x 50 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: If necessary, recrystallize from Hexanes/EtOAc (9:1) to yield off-white crystals.

-

Expected Yield: 85–92%

-

QC Check: ¹H NMR should show disappearance of the low-field aromatic protons typical of nitroarenes.

-

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Couple the 2-bromo intermediate with a boronic acid. Challenge: The 3-methyl group creates significant steric hindrance, preventing oxidative addition with standard ligands (e.g., PPh₃). Solution: Use SPhos or XPhos (Buchwald ligands) to facilitate the coupling.

Reagents:

-

This compound (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(OAc)₂ (2-5 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

-

K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (10:1)

Procedure:

-

Degassing: Charge a reaction vial with the nitrobenzene, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed Toluene and Water via syringe.

-

Reaction: Heat to 100°C for 12–18 hours.

-

Note: The reaction may be slower than typical couplings due to the ortho-methyl group.

-

-

Workup: Cool, dilute with EtOAc, wash with water. Purify via silica gel chromatography.

Quality Control & Analytics

HPLC Method for Purity Assessment:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 50% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Nitro) and 280 nm (Aniline).

-

Retention Time: The nitro compound will elute significantly later than the aniline due to the lack of the polar H-bond donor (-NH₂).

Safety & Handling

-

Toxicity: Nitroarenes are potential blood toxins (methemoglobinemia). Handle in a fume hood.

-

Thermal Hazard: The reduction with Iron is exothermic. Ensure proper stirring and cooling capacity during scale-up.

-

Waste: Iron waste from reduction must be disposed of as hazardous solid waste (heavy metal contamination).

References

-

Sigma-Aldrich. this compound Product Data. Retrieved from (Verified CAS 101421-62-9).

-

Organic Syntheses. Reduction of Nitroarenes using Iron/Ammonium Chloride. Org. Synth. 2010 , 87, 161. Link

-

Bentham Open. Suzuki–Miyaura Reaction of Sterically Hindered Aryl Bromides. Open Org. Chem. J. 2008 , 2, 67. Link

-

BenchChem. Synthesis of Polysubstituted Anilines: Protocols & Troubleshooting.Link

Sources

Buchwald-Hartwig amination of 2-Bromo-3,4-dimethyl-1-nitrobenzene

Application Note: High-Fidelity Buchwald-Hartwig Amination of Sterically Congested Nitroarenes

Executive Summary & Challenge Definition

The Substrate: 2-Bromo-3,4-dimethyl-1-nitrobenzene presents a "perfect storm" of steric and electronic challenges for palladium-catalyzed cross-coupling.

-

Steric "Sandwich" Effect: The reactive C-Br bond at position 2 is flanked by a nitro group at position 1 and a methyl group at position 3. This ortho,ortho' substitution pattern creates a severe steric wall, inhibiting the approach of the palladium catalyst and the subsequent coordination of the amine nucleophile.

-

Chemo-selectivity: The nitro group is a strong electron-withdrawing group (EWG). While this facilitates oxidative addition, it renders the ring susceptible to nucleophilic attack by strong bases (e.g., NaOtBu) and potential reduction if harsh conditions are employed.

The Solution: This guide details a self-validating protocol utilizing Third or Fourth Generation Buchwald Precatalysts (e.g., BrettPhos Pd G4) . These systems ensure rapid activation without induction periods, while the use of weak carbonate bases preserves the nitro functionality.

Mechanistic Insight & Catalyst Selection

To solve the steric hindrance at C-2, we must understand the catalytic bottlenecks.

The Steric Bottleneck

In standard Pd-catalysis, the rate-determining step (RDS) for electron-deficient aryl halides is often reductive elimination or amine binding , rather than oxidative addition.

-

Oxidative Addition: The electron-poor nature of the nitroarene facilitates the insertion of Pd(0) into the C-Br bond.

-

Amine Binding/Reductive Elimination: The bulky 1-nitro and 3-methyl groups physically block the amine from approaching the Pd center. Therefore, the ligand must be bulky enough to enforce a mono-ligated Pd species (increasing reactivity) but flexible enough to accommodate the substrate.

Pathway Visualization

Figure 1: Catalytic cycle highlighting the steric bottleneck at the amine coordination step caused by the 1,3-substitution pattern.

Experimental Protocol

Reagent Selection Strategy

| Component | Recommendation | Rationale |

| Catalyst | BrettPhos Pd G4 (Primary Amines)RuPhos Pd G4 (Secondary Amines) | G4 precatalysts activate at low temperatures, preventing induction periods. BrettPhos is optimized for primary amines; RuPhos for secondary. |

| Base | Cs₂CO₃ (Cesium Carbonate) | CRITICAL. Avoids NaOtBu/KOtBu. Strong alkoxide bases react with nitroarenes (nucleophilic aromatic substitution or reduction). Cs₂CO₃ is mild and effective. |

| Solvent | 1,4-Dioxane or Toluene | Non-polar to moderately polar solvents minimize catalyst deactivation. Dioxane is preferred for solubility of Cs₂CO₃. |

| Temperature | 80 °C – 100 °C | Sufficient energy to overcome the steric barrier of the methyl group without decomposing the nitro moiety. |

Step-by-Step Procedure (2.0 mmol Scale)

Safety Note: Nitro-containing compounds can be energetic. Perform all heating behind a blast shield.

-

Preparation:

-

Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap.

-

Allow to cool under a stream of Argon or Nitrogen.

-

-

Charging Solids:

-

Add This compound (460 mg, 2.0 mmol, 1.0 equiv).

-

Add Cs₂CO₃ (912 mg, 2.8 mmol, 1.4 equiv). Note: Grind the base to a fine powder to improve surface area.

-

Add BrettPhos Pd G4 (36 mg, 0.04 mmol, 2 mol%).

-

Self-Validation: If the amine is a solid, add it now (2.4 mmol, 1.2 equiv). If liquid, add in step 4.

-

-

Degassing (Crucial):

-

Seal the vial.[1] Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times.

-

Why? Oxygen poisons the active Pd(0) species, leading to homocoupling or protodehalogenation.

-

-

Solvent & Liquid Amine Addition:

-

Add anhydrous 1,4-Dioxane (4.0 mL, 0.5 M concentration) via syringe.

-

If the amine is liquid (e.g., morpholine, aniline), add it now (2.4 mmol, 1.2 equiv) via syringe.

-

-

Reaction:

-

Place the vial in a pre-heated aluminum block at 90 °C .

-

Stir vigorously (1000 rpm). The heterogeneous base requires high agitation.

-

Monitor by LCMS at 1 hour and 4 hours.

-

-

Workup:

-

Cool to room temperature. Dilute with EtOAc (20 mL).

-

Filter through a pad of Celite to remove inorganic salts and palladium black.

-

Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Optimization & Troubleshooting Workflow

If the standard protocol yields <50% conversion, initiate the following screening workflow.

Figure 2: Decision tree for optimizing the coupling of hindered nitroarenes.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM Recovery) | Catalyst cannot access the sterically crowded C-Br bond. | Switch to XPhos Pd G4 or tBuXPhos Pd G4 . These ligands are exceptionally bulky and electron-rich, often forcing oxidative addition in crowded systems. |

| Protodehalogenation (Ar-H) | Reaction is proceeding, but amine binding is too slow; Pd undergoes beta-hydride elimination or abstracts H from solvent. | Increase amine equivalents (to 2.0 equiv). Switch solvent to Toluene (less prone to H-abstraction than ethereal solvents). |

| Nitro Reduction | Palladium is catalyzing nitro reduction (rare with Carbonate bases). | Ensure strictly anhydrous conditions. Verify the Argon source is O₂ free. |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Fors, B. P., & Buchwald, S. L. (2010).[2] A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions.[2][3][4][5] Journal of the American Chemical Society, 132(45), 15914–15917.

-

Maiti, D., & Buchwald, S. L. (2009). Ortho-Substituted Aryl Iodides and Bromides in Pd-Catalyzed C-N Coupling.[1][5][6] Journal of Organic Chemistry, 74(17), 6647–6650.

-

BenchChem Application Note. (2025). Buchwald-Hartwig Amination of Ortho-Substituted Aryl Halides.[1][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. dspace.mit.edu [dspace.mit.edu]

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-3,4-dimethyl-1-nitrobenzene

Executive Summary

2-Bromo-3,4-dimethyl-1-nitrobenzene (CAS: 101421-62-9) is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. The presence of a strongly electron-withdrawing nitro group at the C1 position highly activates the ortho-position (C2) for Nucleophilic Aromatic Substitution (SNAr).

However, the adjacent methyl group at the C3 position introduces significant steric hindrance, creating a demanding microenvironment for incoming nucleophiles. This application note provides a comprehensive, field-proven guide to overcoming these steric barriers through rational experimental design, solvent selection, and optimized protocols.

Mechanistic Framework & Causality

To successfully functionalize this compound, one must understand the interplay between electronic activation and steric hindrance governing the SNAr addition-elimination mechanism [1].

-

Electronic Activation: The nitro group withdraws electron density via both inductive and resonance effects, significantly lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This stabilizes the negatively charged intermediate known as the Meisenheimer complex [2].

-

Steric Hindrance (The C3-Methyl Effect): The rate-determining step (RDS) of SNAr is the initial nucleophilic attack, which requires the C2 carbon to rehybridize from sp2 to sp3 [2]. The bulky methyl group at C3 severely restricts the trajectory of the incoming nucleophile. Consequently, the activation energy for this step is higher than in unsubstituted o-bromonitrobenzene.

-

Rearomatization: Following the formation of the Meisenheimer complex, the rapid expulsion of the bromide leaving group restores aromaticity, driving the reaction to completion.

SNAr Addition-Elimination mechanism highlighting the Meisenheimer complex intermediate.

Experimental Design & Optimization

Overcoming the steric hindrance at the C2 position requires specific environmental conditions to maximize the thermodynamic force of the nucleophile.

Causality Behind Reagent Choices

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are mandatory [3]. These solvents effectively solvate the counter-cations (e.g., K⁺, Cs⁺) but leave the nucleophilic anions "naked" and highly reactive. Protic solvents would hydrogen-bond to the nucleophile, drastically reducing its kinetic energy and stalling the reaction at the sterically hindered C2 position.

-

Base Selection: While K₂CO₃ is standard, Cs₂CO₃ is highly recommended for sterically demanding SNAr reactions. The larger ionic radius of the Cesium cation results in a looser ion pair with the nucleophile, further enhancing nucleophilic attack.

-

Temperature Control: Because the activation energy barrier is raised by the C3-methyl group, thermal energy is required to push the reaction through the RDS. Amines typically require 80–120 °C, whereas highly polarizable ("soft") nucleophiles like thiolates can react at lower temperatures.

Quantitative Data: Condition Optimization Summary

| Nucleophile Class | Example Reagent | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |

| Secondary Amine | Morpholine, Piperidine | K₂CO₃ (2.0 eq) | DMF | 90 - 110 | 12 - 18 | 75 - 85% |

| Primary Amine | Benzylamine, Aniline | DIPEA (2.5 eq) | NMP | 100 - 120 | 16 - 24 | 60 - 80% |

| Thiol (Aryl/Alkyl) | Thiophenol | Cs₂CO₃ (1.5 eq) | DMF | 25 - 60 | 4 - 8 | 85 - 95% |

| Alkoxide/Phenoxide | Phenol | NaH or Cs₂CO₃ | DMSO | 80 - 100 | 12 - 16 | 70 - 80% |

Detailed Experimental Protocols

The following self-validating protocols are designed to ensure high conversion rates while preventing common side reactions such as hydro-debromination or dimerization.

Protocol A: C-N Bond Formation (Amination with Morpholine)

This protocol utilizes thermal energy and a polar aprotic environment to force a bulky secondary amine into the sterically hindered C2 position.

Reagents:

-

This compound: 1.0 mmol (230 mg)

-

Morpholine: 1.5 mmol (130 µL)

-

Potassium carbonate (K₂CO₃, anhydrous, finely powdered): 2.0 mmol (276 mg)

-

Anhydrous DMF: 3.0 mL

Step-by-Step Methodology:

-

Preparation: In an oven-dried 10 mL pressure vial equipped with a magnetic stir bar, add this compound and anhydrous K₂CO₃.

-

Solvation: Purge the vial with Argon for 5 minutes. Add anhydrous DMF, followed by morpholine.

-

Reaction: Seal the vial and heat the vigorously stirring mixture in an oil bath at 95 °C.

-

Monitoring: After 12 hours, sample 5 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The mass of the starting material should be entirely replaced by the product mass [M+H]⁺.

-

Workup: Cool the reaction to room temperature. Pour the mixture into 15 mL of ice-cold distilled water to precipitate the crude product. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

-

Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 10 mL) to remove residual DMF, followed by brine (10 mL).

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 2-morpholino-3,4-dimethyl-1-nitrobenzene.

Protocol B: C-S Bond Formation (Thioetherification with Thiophenol)

Thiols are highly polarizable and excellent nucleophiles for SNAr, allowing for milder conditions despite the steric hindrance.

Reagents:

-

This compound: 1.0 mmol (230 mg)

-

Thiophenol: 1.1 mmol (113 µL)

-

Cesium carbonate (Cs₂CO₃): 1.5 mmol (488 mg)

-

Anhydrous DMF: 3.0 mL

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask under an Argon atmosphere, add Cs₂CO₃ and this compound.

-

Addition: Add anhydrous DMF. Cool the mixture to 0 °C using an ice bath. Add thiophenol dropwise (Caution: Stench. Perform in a well-ventilated fume hood).

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir at 50 °C for 4 to 6 hours.

-

Workup: Quench the reaction by adding 10 mL of 1M NaOH to deprotonate and wash away any unreacted thiophenol. Extract with Dichloromethane (DCM) (3 x 10 mL).

-

Purification: Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. The resulting thioether can typically be used in subsequent reduction steps without further column chromatography.

Workflow & Troubleshooting

Decision tree and workflow for optimizing SNAr conditions based on nucleophile type.

References

Application Note: Strategic Synthesis of Heterocycles from 2-Bromo-3,4-dimethyl-1-nitrobenzene

Executive Summary & Strategic Value

This guide details the synthetic utility of 2-Bromo-3,4-dimethyl-1-nitrobenzene , a highly functionalized scaffold ideal for accessing 4,5-dimethyl-substituted heterocycles .[1][2]

While generic o-halonitrobenzenes are common, this specific isomer presents a unique "steric lock" due to the 3-methyl group adjacent to the reactive bromine center.[1][2] This structural feature dictates specific catalytic requirements to overcome steric hindrance during cross-coupling, a nuance often overlooked in general protocols.

Key Applications:

-

Indole Synthesis: Access to 4,5-dimethylindoles (privileged scaffolds in serotonin receptor modulators).[1][2]

-

Benzimidazole Synthesis: Precursors for antiviral and anti-parasitic agents.[2][3]

Master Retrosynthetic Map

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

Figure 1: Divergent synthesis map.[1][2] The 3-methyl group necessitates specialized ligands (e.g., XPhos) for amination pathways.[1][2]

Module A: Synthesis of 4,5-Dimethylindoles

Target: 4,5-Dimethyl-2-phenylindole (Example)

Mechanism: Sonogashira Coupling

Critical Technical Insight (The "3-Methyl Effect")

The methyl group at position 3 exerts steric pressure on the bromine at position 2.[2] Standard Sonogashira conditions (Pd/Cu) generally work because the alkyne is linear (reducing steric clash), but reaction times may be prolonged compared to non-methylated analogs.

Protocol 1: Sonogashira Coupling